molecular formula C3H6OS B1222118 Methyl thioacetate CAS No. 21119-13-1

Methyl thioacetate

Cat. No. B1222118
Key on ui cas rn: 21119-13-1
M. Wt: 90.15 g/mol
InChI Key: DTOZRCOCJVVION-UHFFFAOYSA-N
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Patent
US03944546

Procedure details

31.8 g. (0.3 mol.) of thioacetic acid methyl ester are added to 150 ml. (0.3 mol.) of 2N sodium methylate solution. 22.6 g. (0.3 mol.) of chloroacetonitrile dissolved in 30 ml. of methanol are added dropwise while cooling and stirring. It is stirred overnight then refluxed for 30 minutes. The reaction mixture is cooled and the solvent is evaporated. 100 ml. of water are added to the residue and the aqueous solution is extracted twice with ether. The combined ether extracts are decolorized with activated carbon and dried with magnesium sulfate. The ether is distilled off and the residue is distilled under vacuum. 30.5 g. of 2-[(cyanomethyl)thio]-acetic acid methyl ester are obtained b.p.10mm 132°-134°.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0.3 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3](=[S:5])C.[CH3:6][O-:7].[Na+].Cl[CH2:10][C:11]#[N:12].[CH3:13][OH:14]>>[CH3:6][O:7][C:13](=[O:14])[CH2:3][S:5][CH2:10][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
COC(C)=S
Step Two
Name
sodium methylate
Quantity
0.3 mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.3 mol
Type
reactant
Smiles
ClCC#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
STIRRING
Type
STIRRING
Details
It is stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
ADDITION
Type
ADDITION
Details
of water are added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution is extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CSCC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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